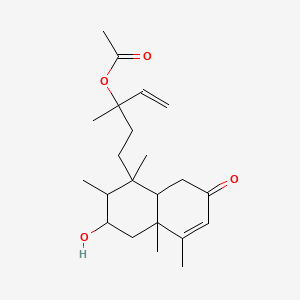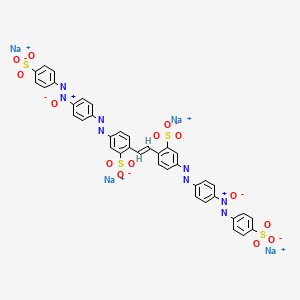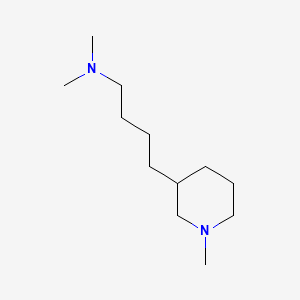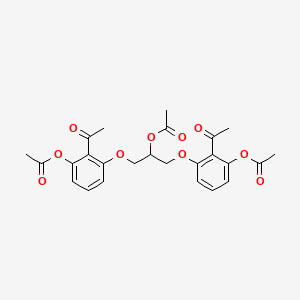
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate is a complex organic molecule with significant applications in various fields. It is known for its unique chemical structure, which includes a chloro-nitrophenyl group, an azo linkage, and a dimethylammonium sulphate moiety. This compound is often used in scientific research due to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate typically involves multiple steps. The process begins with the diazotization of 2-chloro-4-nitroaniline, followed by coupling with aniline to form the azo compound. This intermediate is then reacted with N-(2-chloroethyl)-N,N-dimethylamine to introduce the dimethylammonium group. Finally, the compound is treated with sulphuric acid to yield the sulphate salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediates and the final product. Parameters such as temperature, pressure, and pH are carefully controlled to achieve high purity and efficiency .
化学反応の分析
Types of Reactions
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically target the azo linkage, converting it to the corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and sulphate salts, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent for studying azo coupling reactions and the effects of substituents on reaction mechanisms. It serves as a model compound for understanding the behavior of azo dyes and related substances .
Biology
In biological research, the compound is investigated for its potential as a staining agent due to its vibrant color and ability to bind to specific biomolecules. It is also studied for its interactions with cellular components and its effects on cell viability .
Medicine
Its unique structure allows for targeted interactions with specific biological pathways, making it a candidate for drug development .
Industry
In industrial applications, the compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in textiles, inks, and coatings .
作用機序
The mechanism of action of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and chloro-nitrophenyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses .
特性
CAS番号 |
85187-96-8 |
|---|---|
分子式 |
C42H58Cl2N10O10S |
分子量 |
965.9 g/mol |
IUPAC名 |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate |
InChI |
InChI=1S/2C21H29ClN5O3.H2O4S/c2*1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-5(2,3)4/h2*6-11,14,16,28H,5,12-13,15H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChIキー |
UUCHDBLMLHGFNC-UHFFFAOYSA-L |
正規SMILES |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12786141.png)





![2-ethyl-12-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B12786190.png)

![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)

![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)


